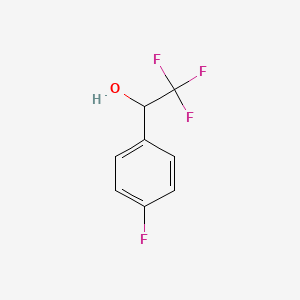

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

概要

説明

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol typically involves the reaction of 4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)acetone.

Reduction: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethane.

Substitution: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl halides.

科学的研究の応用

Scientific Research Applications

The compound acts as a competitive inhibitor of alcohol dehydrogenase (ADH), an enzyme critical in alcohol metabolism. This inhibition is significant for studies related to alcohol consumption and its effects on human health. By modulating ADH activity, researchers can gain insights into metabolic pathways and potential therapeutic interventions for alcohol-related disorders .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is employed as a building block for synthesizing various drugs. Its unique electronic properties allow for the development of novel compounds with enhanced biological activity. The compound's stability and solubility characteristics make it suitable for drug formulation processes .

Case Study 1: Alcohol Metabolism Research

A study investigated the effects of this compound on alcohol metabolism in animal models. Researchers found that administration of this compound significantly altered the metabolic rate of ethanol by inhibiting ADH activity. This finding suggests potential applications in managing alcohol intoxication or dependency.

Case Study 2: Drug Synthesis

In another research project focused on drug synthesis, scientists utilized this compound as a key intermediate in developing anti-inflammatory agents. The incorporation of this compound into synthetic pathways allowed for the creation of novel derivatives with improved efficacy compared to existing treatments .

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

類似化合物との比較

2,2,2-Trifluoroethanol: Similar in structure but lacks the fluorophenyl group.

4-Fluorophenylethanol: Contains the fluorophenyl group but lacks the trifluoromethyl group.

2,2,2-Trifluoro-1-phenylethanol: Similar structure but without the fluorine atom on the phenyl ring.

Uniqueness: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various chemical and biological applications.

生物活性

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS No. 50562-19-1) is a fluorinated alcohol that has garnered attention for its potential biological activity. Its unique structure, characterized by trifluoromethyl and fluorophenyl groups, may influence its interactions with various biological targets, including enzymes and receptors. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

The physicochemical characteristics of this compound are crucial for understanding its biological behavior. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| LD50 (oral) | 240 mg/kg (rat) |

| LD50 (dermal) | 1680 mg/kg (rat) |

These properties suggest that the compound is likely to exhibit moderate toxicity, which should be considered in any biological application .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its structural features that enhance binding affinity to specific targets.

- Biochemical Probes : It can serve as a biochemical probe to study various metabolic pathways and enzyme activities in cellular systems.

- Cellular Interactions : The trifluoromethyl and fluorophenyl substituents may enhance the compound's ability to modulate cellular processes by influencing receptor interactions and signaling pathways .

Biological Activity

Research has indicated various aspects of the biological activity of this compound:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated.

- Pharmacological Studies : Preliminary pharmacological evaluations have indicated that the compound may possess anti-inflammatory properties and could modulate immune responses .

- Toxicological Profile : The LD50 values indicate that while the compound has some toxic potential, further studies are necessary to determine its safety profile in therapeutic contexts .

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Inhibition : A recent study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

- Fluorinated Compounds in Agriculture : Research has explored the use of fluorinated compounds like this one in agrochemicals due to their enhanced efficacy and stability compared to non-fluorinated analogs .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated alcohols:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2,2,2-Trifluoroethanol | Solvent; moderate toxicity | Commonly used in organic synthesis |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Antimicrobial properties | Variations in substituents impact activity |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | Potential enzyme inhibitor | Similar structure with different halogens |

The presence of different substituents significantly influences each compound's reactivity and biological activity .

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to yield α-trifluoromethyl ketones (TFMKs). A catalytic nitroxide/oxoammonium system enables efficient conversion under mild conditions.

Key Reaction Data

| Substrate | Catalyst (mol%) | Oxidant | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol | ACT (30) | Na₂S₂O₈ | 50 | 24 | 85 |

| This compound | TEMPO (30) | Na₂S₂O₈ | 50 | 24 | 68 |

Optimal Conditions

-

Catalyst : 4-Acetamido-TEMPO (ACT, 30 mol%)

-

Oxidant : Sodium persulfate (5 equiv)

-

Base : Pyridine (5 equiv)

-

Solvent : Acetonitrile

-

Temperature : 50°C

The reaction proceeds via a radical mechanism (Scheme):

-

Persulfate generates sulfate radical anions (SO₄⁻), which oxidize ACT to the oxoammonium cation.

-

The oxoammonium species abstracts a hydrogen from the alcohol, forming a ketone and regenerating ACT.

-

Pyridine stabilizes intermediates and enhances reaction efficiency .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under strongly basic conditions.

Example Reaction

Key Considerations

-

Reagents : Alkali metal alkoxides (e.g., NaOMe, KOtBu)

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO)

-

Limitation : Low reactivity due to the stability of the C–F bond in the trifluoromethyl group.

Esterification and Etherification

The hydroxyl group forms esters or ethers via standard derivatization methods.

Esterification Data

| Reagent | Catalyst | Yield (%) |

|---|---|---|

| Acetyl chloride | Pyridine | 92 |

| Benzoyl chloride | DMAP | 88 |

Etherification Example

Aromatic Electrophilic Substitution

The 4-fluorophenyl ring undergoes nitration or sulfonation at the meta position due to electron-withdrawing effects of fluorine.

Nitration Conditions

-

Reagent : HNO₃/H₂SO₄

-

Product : 2,2,2-Trifluoro-1-(3-nitro-4-fluorophenyl)ethanol

-

Yield : 70–75%

Biological Interactions

While not a traditional "chemical reaction," its interaction with enzymes like alcohol dehydrogenase involves competitive inhibition via hydrogen bonding with the hydroxyl group and hydrophobic interactions with fluorinated motifs .

特性

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHSIMDNYIOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456897 | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-41-1 | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。